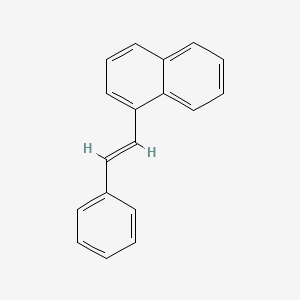
1-Styrylnaphthalene
描述
1-Styrylnaphthalene is an organic compound with the chemical formula C18H14. It is composed of a styryl group attached to a naphthalene ring. This compound is known for its light-sensitive properties and is used in various chemical and industrial applications, including the preparation of polymers and as a reactive dye for patterning .
作用机制
Target of Action
1-Styrylnaphthalene is a reactive light-sensitive material . It has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study
Mode of Action
The mode of action of this compound involves its photophysical properties . It undergoes photoisomerization, a process where the molecule changes its structure when exposed to light . This process involves the transformation between two isomers, trans and cis . The photoisomerization mechanism involves two mechanisms: a triplet mechanism predominant below room temperature and a singlet mechanism favored in ethanol and/or at higher temperatures .
Biochemical Pathways
Given its photophysical properties and its role as an active oxygen species (aos), it can be inferred that it may influence pathways related to light response and oxidative stress .
Pharmacokinetics
Understanding these properties is crucial for predicting the bioavailability and potential therapeutic applications of a compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its photophysical properties and its role as an active oxygen species (AOS) . Its ability to undergo photoisomerization could potentially be harnessed in applications such as the development of light-responsive materials . As an AOS, this compound could potentially influence cellular processes related to oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature and solvent can affect the photoisomerization of this compound . Additionally, the presence of other molecules, such as silver ions, can influence its reactivity .
生化分析
Biochemical Properties
1-Styrylnaphthalene has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study . The AOS properties of this compound have led to its use as a polymerization initiator for epidermal growth factor (EGF), which can enhance the cell proliferation response to EGF .
Cellular Effects
This compound has been demonstrated to enhance the cell proliferation response to EGF . This suggests that this compound may have significant effects on cellular processes, particularly those related to cell proliferation and growth.
Molecular Mechanism
Its role as an active oxygen species suggests that it may interact with various biomolecules in the cell, potentially influencing their function or activity .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
准备方法
1-Styrylnaphthalene can be synthesized through a condensation reaction between styrene and naphthalene in the presence of an acidic catalyst . The specific steps involve adding styrene and naphthalene to a reaction vessel, followed by the addition of the acidic catalyst to facilitate the reaction. This method is commonly used in both laboratory and industrial settings.
化学反应分析
1-Styrylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Halogenation is a common substitution reaction for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives .
科学研究应用
1-Styrylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a polymerization initiator due to its active oxygen species properties. This makes it valuable in the synthesis of various polymers.
Medicine: Its fluorescent properties under UV light make it a potential candidate for use in medical imaging and diagnostics.
相似化合物的比较
1-Styrylnaphthalene is similar to other diarylethylenes and distyrylnaphthalenes. it is unique due to its specific structural arrangement and light-sensitive properties. Similar compounds include:
属性
IUPAC Name |
1-[(E)-2-phenylethenyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDMWIHZMXKFR-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-87-1 | |
| Record name | NSC91576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 1-Styrylnaphthalene and how does it relate to its photochemical behavior?
A1: this compound consists of a naphthalene ring connected to a benzene ring by an ethylene bridge (C=C). This trans-1,2-diarylethylene structure is crucial for its photochemical properties, especially trans-cis isomerization upon light absorption.
Q2: How does the presence of substituents on the benzene ring affect this compound's photoisomerization?
A2: Studies have shown that introducing halogen atoms like chlorine or bromine at the para position of the benzene ring (forming Cl-1-StN and Br-1-StN) influences the photoisomerization efficiency. [] Specifically, Br-1-StN exhibits a more prominent contribution from triplet state twisting to the trans-cis isomerization process, especially at lower temperatures. []
Q3: Does the surrounding environment impact the photochemical reactions of this compound?
A3: Yes, solvent properties and viscosity significantly affect 1-StN's photochemistry. [, ] Increasing solvent viscosity hinders torsional relaxation in the excited state, leading to emission primarily from molecules retaining the absorbing state geometry. [] This results in excitation wavelength-dependent emission spectra, particularly noticeable at high viscosities. [] Additionally, polar solvents can lower the torsional energy barrier, favoring the trans-cis photoisomerization process. []
Q4: What are the primary competing pathways for the excited state energy of this compound?
A4: Upon excitation, 1-StN exhibits several competing de-excitation pathways. These include fluorescence, intersystem crossing to the triplet state, and twisting around the central double bond. [] Notably, at elevated temperatures, twisting in the singlet excited state effectively competes with fluorescence and intersystem crossing. []
Q5: What is the significance of understanding the potential energy surface (PES) of this compound?
A5: Computational studies utilizing methods like PM3 and PM3-CI(2x2) help map the PES for the ground (S0) and first excited singlet state (S1) of 1-StN. [] This analysis reveals the minimum energy path for the photocyclization reaction, showing that the reaction can occur directly from the trans (E) isomer without requiring the intermediate formation of the cis (Z) isomer. []
Q6: Does the incorporation of a nitrogen atom within the aromatic system influence the photophysical properties of 1-StN?
A6: Replacing a carbon atom with nitrogen in either the naphthalene or benzene ring (creating aza-analogues) impacts the excited state behavior. [] These aza derivatives generally display weaker fluorescence and increased reactivity compared to the parent 1-StN. [] This difference is attributed to the nitrogen atom influencing factors such as radiative decay and intramolecular interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



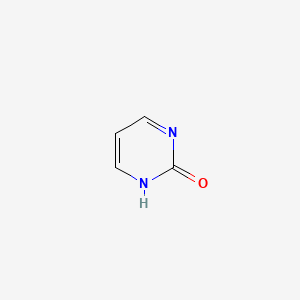

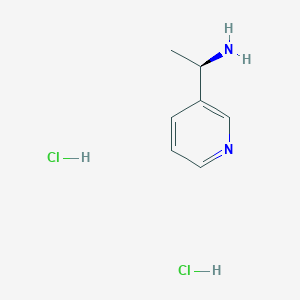
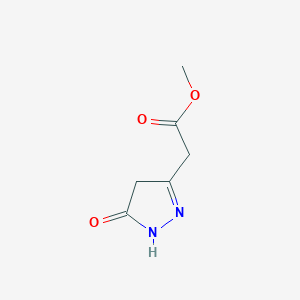
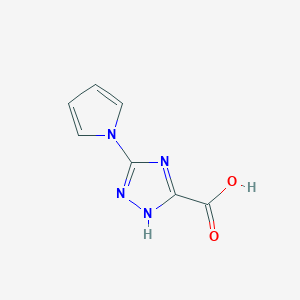
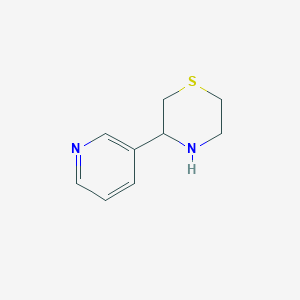
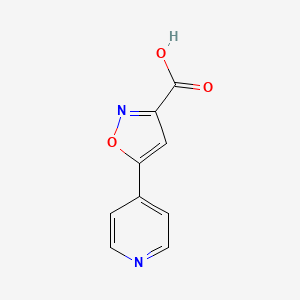
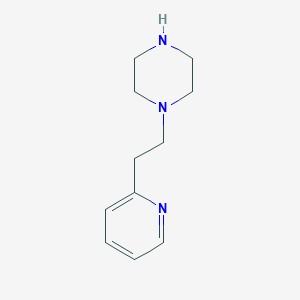

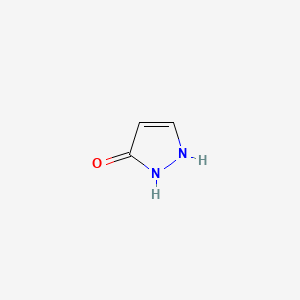
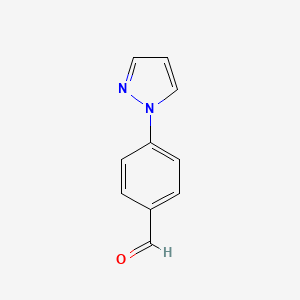
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)
